molecular formula C15H12Cl3NOS B2590249 3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide CAS No. 339275-85-3

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide

Cat. No.: B2590249
CAS No.: 339275-85-3
M. Wt: 360.68
InChI Key: HYDICHAMIHRGBH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-((4-chlorophenyl)sulfanyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Similar structure but lacks the sulfanyl group.

    4-Chlorophenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the benzene ring.

Uniqueness

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide is unique due to the combination of its dichlorobenzamide core and the 4-chlorophenylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-2-4-12(5-3-11)21-8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDICHAMIHRGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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